molecular formula C17H12ClN7OS2 B261591 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetraazol-1-yl}-N-(1,3,4-thiadiazol-2-yl)benzamide

4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetraazol-1-yl}-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B261591
M. Wt: 429.9 g/mol
InChI Key: LWOAJSNQBILNEZ-UHFFFAOYSA-N
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Description

4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetraazol-1-yl}-N-(1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrazole ring, a thiadiazole ring, and a chlorobenzyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetraazol-1-yl}-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate then reacts with thiourea to form the corresponding thiadiazole. The final step involves the cyclization of the thiadiazole with sodium nitrite and hydrochloric acid to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetraazol-1-yl}-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetraazol-1-yl}-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetraazol-1-yl}-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, making it effective as an antimicrobial or antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetraazol-1-yl}-N-(1,3,4-thiadiazol-2-yl)benzamide apart is its unique combination of a tetrazole and thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the fields of medicine and materials science.

Properties

Molecular Formula

C17H12ClN7OS2

Molecular Weight

429.9 g/mol

IUPAC Name

4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C17H12ClN7OS2/c18-13-5-1-11(2-6-13)9-27-17-22-23-24-25(17)14-7-3-12(4-8-14)15(26)20-16-21-19-10-28-16/h1-8,10H,9H2,(H,20,21,26)

InChI Key

LWOAJSNQBILNEZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NN=CS4)Cl

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NN=CS4)Cl

Origin of Product

United States

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